molecular formula C11H17IN2 B7925198 N1-ethyl-N1-(2-iodobenzyl)ethane-1,2-diamine

N1-ethyl-N1-(2-iodobenzyl)ethane-1,2-diamine

Cat. No.: B7925198
M. Wt: 304.17 g/mol
InChI Key: WRHJYADYQYPMEH-UHFFFAOYSA-N
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Description

N1-ethyl-N1-(2-iodobenzyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring an ethyl group and a 2-iodobenzyl moiety on the same nitrogen atom. Its molecular formula is C11H16IN2, with a molecular weight of 318.17 g/mol. The iodine atom on the benzyl group introduces significant steric bulk and electron-withdrawing effects, distinguishing it from analogs with smaller or electron-donating substituents.

Properties

IUPAC Name

N'-ethyl-N'-[(2-iodophenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17IN2/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12/h3-6H,2,7-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHJYADYQYPMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-N1-(2-iodobenzyl)ethane-1,2-diamine typically involves the reaction of 2-iodobenzyl chloride with ethane-1,2-diamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N1-(2-iodobenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, nitriles, or other substituted benzyl derivatives.

Scientific Research Applications

N1-ethyl-N1-(2-iodobenzyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-ethyl-N1-(2-iodobenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Aliphatic vs. Aromatic Substitutents
  • N1,N2-Dioctyl-N1-[2-(octylamino)ethyl]-1,2-ethanediamine (CAS 16171-74-7): This compound has three octyl chains, resulting in a highly lipophilic structure (C28H61N3, MW 439.81 g/mol). Its large aliphatic substituents likely confer surfactant-like properties, contrasting with the aromatic 2-iodobenzyl group in the target compound, which may enhance binding to aromatic systems or participate in halogen bonding .
  • N1,N1-dimethyl-N2-(tricosan-12-yl)ethane-1,2-diamine (SP11) : Features a long aliphatic tricosan chain, emphasizing hydrophobicity for applications like drug delivery. The target compound’s iodine substituent may instead favor reactivity in electrophilic aromatic substitution or coordination chemistry .
Electron-Withdrawing vs. Electron-Donating Groups
  • N1-ethyl-N1-(2-methoxybenzyl)ethane-1,2-diamine : Replacing iodine with a methoxy group (electron-donating) reduces steric hindrance and alters electronic properties. Methoxy enhances resonance stabilization, whereas iodine’s electron-withdrawing nature may increase acidity of adjacent protons or stabilize charge in intermediates .
  • EDDB and DBDB (Schiff base derivatives): These compounds, with dimethylamino-benzylidene substituents, act as corrosion inhibitors in acidic environments. The target’s iodine group could offer superior corrosion inhibition due to stronger adsorption via halogen-metal interactions .

Data Tables

Table 1: Key Structural and Property Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N1-ethyl-N1-(2-iodobenzyl)ethane-1,2-diamine Ethyl, 2-iodobenzyl C11H16IN2 318.17 Halogen bonding, corrosion inhibition
N1,N2-Dioctyl-N1-[2-(octylamino)ethyl]-1,2-ethanediamine Dioctyl, octylaminoethyl C28H61N3 439.81 Surfactant, lipophilicity
N1-ethyl-N1-(2-methoxybenzyl)ethane-1,2-diamine Ethyl, 2-methoxybenzyl C12H19N2O 207.29 Electron-donating resonance
EDDB (Schiff base) Dimethylamino-benzylidene C24H32N4 376.54 Corrosion inhibition in HCl
SP11 Dimethyl, tricosan-12-yl C27H58N2 410.76 Drug delivery carrier

Table 2: Substituent Effects on Reactivity

Substituent Type Example Compound Electronic Effect Key Reactivity/Application
Halogen (Iodo) Target compound Electron-withdrawing Halogen bonding, electrophilic substitution
Methoxy N1-ethyl-N1-(2-methoxybenzyl) Electron-donating Enhanced resonance, reduced steric bulk
Aliphatic (Octyl) CAS 16171-74-7 Lipophilic Surfactants, membrane interactions
Schiff base (Dimethylamino) EDDB Chelating, planar structure Corrosion inhibition

Biological Activity

N1-ethyl-N1-(2-iodobenzyl)ethane-1,2-diamine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features an ethylene diamine backbone substituted with an ethyl group and a 2-iodobenzyl moiety. Its molecular formula is C11H16N2IC_11H_{16}N_2I, and its structure can be represented as follows:

C2H4N2+C7H6I=N1 ethyl N1 2 iodobenzyl ethane 1 2 diamine\text{C}_2\text{H}_4\text{N}_2+\text{C}_7\text{H}_6\text{I}=\text{N1 ethyl N1 2 iodobenzyl ethane 1 2 diamine}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Binding : It may bind to certain receptors, modulating signal transduction pathways that are crucial for cellular communication and response.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description
Anticancer Exhibits cytotoxic effects on various cancer cell lines, inducing apoptosis.
Antimicrobial Demonstrates activity against bacteria and fungi, potentially useful in infections.
Neuroprotective May protect neuronal cells from oxidative stress and apoptosis.

Anticancer Activity

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in breast (MDA-MB-231) and lung (A549) cancer cells after 24 hours of treatment. Flow cytometry analysis indicated that the compound induced G0/G1 phase arrest and increased apoptosis rates.

Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the serial dilution method, showing effectiveness comparable to standard antibiotics.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. Studies indicate that the compound can cross biological membranes effectively, which is crucial for its therapeutic potential.

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